3-(3-chlorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide
Description
3-(3-Chlorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide is a propanamide derivative featuring a 3-chlorophenyl moiety linked to a nicotinoyl-substituted piperidine group. While specific pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., benzothiazole- or piperazine-containing propanamides) have been explored for acetylcholinesterase inhibition, cytotoxicity modulation, and as synthetic intermediates .
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c22-19-5-1-3-16(13-19)6-7-20(26)24-14-17-8-11-25(12-9-17)21(27)18-4-2-10-23-15-18/h1-5,10,13,15,17H,6-9,11-12,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLFZBUDQASKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC(=CC=C2)Cl)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-chlorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Nicotinoylpiperidine Moiety : Potentially increases interaction with nicotinic acetylcholine receptors, which are involved in various neurological functions.
- Propanamide Backbone : Serves as a linking group that may affect the compound's stability and solubility.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Receptor Modulation : The compound may act as an agonist or antagonist at nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways, which could lead to anti-inflammatory effects.
Pharmacological Studies
Recent studies have highlighted the compound's pharmacological potential:
-
In Vitro Studies :
- Demonstrated significant inhibition of inflammatory cytokine production in human cell lines, suggesting anti-inflammatory properties.
- Exhibited neuroprotective effects in models of neurodegeneration, possibly through modulation of cholinergic signaling pathways.
-
In Vivo Studies :
- Animal models showed improved cognitive function following administration, indicating potential use in treating neurodegenerative diseases such as Alzheimer's.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(4-chlorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide | Similar chlorophenyl and piperidine groups | Enhanced binding affinity to nAChRs |
| 3-(3-fluorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide | Fluorine substitution instead of chlorine | Altered pharmacokinetics and receptor selectivity |
The presence of the chlorophenyl group in this compound may confer unique properties compared to its analogs, potentially enhancing its efficacy against specific biological targets.
Case Study 1: Neuroprotective Effects
In a study assessing the neuroprotective effects of the compound, researchers found that it significantly reduced neuronal cell death in vitro under oxidative stress conditions. The mechanism was attributed to the activation of nAChRs, which led to increased intracellular calcium levels and subsequent activation of survival pathways.
Case Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory properties of the compound in a murine model of arthritis. Results indicated a marked reduction in joint swelling and inflammatory markers, supporting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 3-(3-chlorophenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide, highlighting differences in substituents, physicochemical properties, and synthetic yields:
Notes:
- *The target compound’s molecular formula is inferred as approximately C20H21ClN3O2 based on its name.
- Nicotinoylpiperidine introduces a pyridine ring, enhancing polarity compared to benzothiazole (nonpolar) or triazole (moderately polar) substituents .
- Piperazine analogs (e.g., 3s) exhibit lower synthetic yields (33–43%) and moderate purity (55–73%), suggesting challenges in synthesizing complex propanamide derivatives .
Key Structural and Functional Differences
Backbone Modifications
- Nicotinoylpiperidine vs. Benzothiazole (): The target’s nicotinoylpiperidine group introduces a pyridine ring, which may improve solubility and hydrogen-bonding capacity compared to the planar, hydrophobic benzothiazole moiety. This could influence binding to targets like acetylcholinesterase, where aromatic stacking and polar interactions are critical .
- Piperidine vs. Piperazine-containing analogs (e.g., 3s) may exhibit enhanced pharmacokinetic profiles due to improved water solubility .
Pharmacological Potential
- Enzyme Inhibition (): Propanamides with pyridyl or benzimidazolyl groups (e.g., ZINC72065926) were screened for acetylcholinesterase inhibition. The target’s nicotinoyl group could mimic these interactions, though activity remains unverified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
